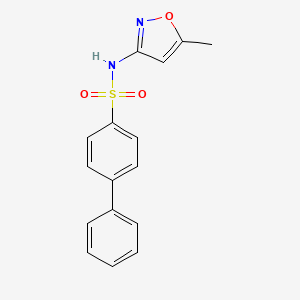

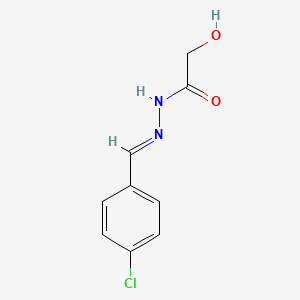

![molecular formula C21H27N5O B5539617 2-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5539617.png)

2-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzimidazole derivatives involves reactions of sodium salts of hydroxy-prop-2-en-1-ones with different heterocyclic amines in piperidenium acetate. This method has been employed to create a variety of derivatives, including pyrazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine, showcasing the versatility and potential pathways for synthesizing complex benzimidazole compounds (Mohamed et al., 2011).

Molecular Structure Analysis

Spectroscopic and theoretical studies offer insights into the molecular structure of benzimidazole derivatives. Ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, a related compound, has been characterized using IR, Raman, NMR, and X-ray diffraction methods. These techniques allow for a detailed understanding of the geometric and electronic structure, which is crucial for predicting the reactivity and interaction of benzimidazole derivatives with biological targets (Koca et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of benzimidazole derivatives can be influenced by their structural features. For example, the introduction of various substituents at the benzimidazole ring can lead to a range of biological activities, including antibacterial and antifungal properties. This versatility highlights the potential for designing benzimidazole compounds with desired reactivities and functions by altering their chemical structures (Bassyouni et al., 2012).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are essential for their practical application. These properties can be tailored by modifying the molecular structure, enabling the optimization of benzimidazole compounds for various scientific and industrial uses. For instance, altering the substituents on the benzimidazole core can affect the compound's solubility, a critical factor in pharmaceutical formulations (Strupczewski et al., 1985).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound 2-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole, as part of benzimidazole derivatives, is involved in the synthesis of various polyfunctional and heterocyclic compounds. For instance, its structural analogs have been utilized in the facile one-pot syntheses of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines, showing potential for generating novel compounds with significant biological activities (Latif, Rady, & Döupp, 2003).

Biological and Pharmacological Activities

Benzimidazole derivatives, related to the compound of interest, have shown varied biological and pharmacological activities. They have been explored for their potential as GyrB inhibitors in the fight against tuberculosis, offering new avenues for antimycobacterial drug development (Jeankumar et al., 2013). Furthermore, benzimidazole compounds have been synthesized for their anti-inflammatory properties, which could lead to the development of new therapeutic agents for inflammatory diseases (Tsukamoto et al., 1980).

Anticancer Potential

The synthesis and evaluation of novel benzimidazole derivatives have been directed towards discovering potential anticancer agents. These efforts have yielded compounds that show promising activities against cancer cell lines, suggesting the potential of benzimidazole derivatives, including the one of interest, in cancer treatment (Nofal et al., 2011).

Antimicrobial Activity

Research into 2-piperidin-4-yl-benzimidazoles, which are structurally similar to the compound , has highlighted their broad-spectrum antibacterial activities. These studies have revealed the efficacy of such compounds against both Gram-positive and Gram-negative bacteria, offering a new class of potential antibacterial agents (He et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-ethyl-5-propan-2-ylpyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O/c1-4-26-19(12-18(24-26)14(2)3)21(27)25-11-7-8-15(13-25)20-22-16-9-5-6-10-17(16)23-20/h5-6,9-10,12,14-15H,4,7-8,11,13H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAOAVQVVHPUMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(C)C)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)

![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5539560.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5539564.png)

![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)

![N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5539581.png)

![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5539597.png)

![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5539601.png)

![2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)